N-benzyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide
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Overview
Description
N-benzyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a methoxy group, a phenylpiperazine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The initial step involves the benzylation of a suitable precursor, such as a benzenesulfonamide derivative, using benzyl chloride in the presence of a base like sodium hydroxide.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of a hydroxyl group using methyl iodide and a base such as potassium carbonate.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzylated intermediate.
Final Coupling Reaction: The final step involves the coupling of the phenylpiperazine intermediate with the benzenesulfonamide derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-benzyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzenesulfonamide group may contribute to the compound’s binding affinity and specificity. The overall effect is a result of the compound’s ability to inhibit or activate specific biological pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
N-benzyl-N’-(2-methoxy-5-methyl-phenyl)-oxalamide: A structurally related compound with similar functional groups.
Uniqueness
N-benzyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-benzyl-2-methoxy-5-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-32-23-13-12-21(18-24(23)33(30,31)26-19-20-8-4-2-5-9-20)25(29)28-16-14-27(15-17-28)22-10-6-3-7-11-22/h2-13,18,26H,14-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGIJHYEFJVTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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